molecular formula C24H23N5O4 B2541365 (Z)-N-(1-(1-cyano-2-(hexylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-nitrobenzamide CAS No. 941899-96-3

(Z)-N-(1-(1-cyano-2-(hexylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-nitrobenzamide

Cat. No. B2541365
CAS RN: 941899-96-3
M. Wt: 445.479
InChI Key: ZXDYQEBZUFIEDB-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(1-(1-cyano-2-(hexylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C24H23N5O4 and its molecular weight is 445.479. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(1-(1-cyano-2-(hexylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(1-(1-cyano-2-(hexylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regioselective and Stereospecific Synthesis

  • Studies on compounds similar to the specified chemical have focused on the regioselective and stereospecific synthesis, demonstrating the versatility of these molecules in organic synthesis. For instance, the synthesis and structural analysis of certain N-substituted nitrobenzamides have revealed insights into their regiospecific rearrangement mechanisms, as well as their crystal structures confirmed by X-ray diffraction studies (Samimi & Yamin, 2014).

Crystal Structure and Molecular Interactions

  • The crystal structures of isomeric nitrobenzamides have been determined, showcasing different three-dimensional framework structures. These studies highlight the importance of molecular interactions, such as hydrogen bonding and iodo...carbonyl interactions, in determining the supramolecular architecture of these compounds (Wardell et al., 2006).

Synthetic Applications

  • The synthetic utility of nitroaromatic compounds has been explored, leading to the development of various derivatives with potential biological activities. For example, derivatives have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities, indicating the potential for therapeutic applications in models of type-2 diabetes (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Molecular Docking and Bioassay Studies

  • Molecular docking and bioassay studies have been conducted on certain nitrobenzamide derivatives to assess their potential as cyclooxygenase-2 inhibitors. These studies involve understanding the interaction of compounds within the active site of enzymes and comparing them with reference compounds, although specific derivatives showed no inhibition potency for cyclooxygenase enzymes (Al-Hourani et al., 2016).

properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-2-3-4-7-14-26-24(31)20(15-25)21-18-8-5-6-9-19(18)22(27-21)28-23(30)16-10-12-17(13-11-16)29(32)33/h5-6,8-13H,2-4,7,14H2,1H3,(H,26,31)(H,27,28,30)/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDYQEBZUFIEDB-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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